1-(1-Bromoethyl)-3-methoxybenzene
Overview
Description
1-(1-Bromoethyl)-3-methoxybenzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Arylation in Fragrance Synthesis : 1-(1-Bromoethyl)-3-methoxybenzene has been utilized in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This process is significant for the synthesis of 2-methyl-3-aryl-propanals, which are valuable floral fragrances (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Organohalogens in the Marine Troposphere : Studies have identified the presence of bromochloromethoxybenzenes, including compounds similar to this compound, in the marine troposphere of the Atlantic Ocean. These compounds have mixed biogenic and anthropogenic origins, indicating their environmental prevalence and significance (Führer & Ballschmiter, 1998).
Synthesis of Sterically Protected Diphosphene : this compound has been used in the preparation of new bulky bromobenzenes, which are then utilized in the synthesis of sterically protected diphosphene and fluorenylidenephosphine. This is relevant in the field of organophosphorus chemistry (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Liquid Crystal Synthesis : Research has been conducted on the reaction of pseudo‐glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene, similar to this compound, for the synthesis of chiral liquid crystals. These findings are significant in the development of new materials for liquid crystal displays and other applications (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Electron Acceptor in Polymer Solar Cells : A derivative of this compound, specifically 3,4-bis(bromomethyl) methoxybenzene, has been used in the synthesis of new electron acceptors for polymer solar cells, enhancing their performance and efficiency (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).
Atmospheric Chemistry Studies : The gas phase reaction of methoxybenzene, a compound structurally similar to this compound, with ozone has been studied to understand its role as a potential air pollutant and its environmental impact in the troposphere (Sun, Cao, Zhang, Li, & He, 2016).
Mechanism of Action
Safety and Hazards
1-(1-Bromoethyl)-3-methoxybenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions of 1-(1-Bromoethyl)-3-methoxybenzene could involve its use in further chemical reactions and syntheses. Its use in controlled radical polymerization of styrene and in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine suggests potential applications in the synthesis of polymers and other complex organic compounds .
Properties
IUPAC Name |
1-(1-bromoethyl)-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBWEVLCLQXBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435323 | |
Record name | Benzene, 1-(1-bromoethyl)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88563-83-1 | |
Record name | 1-(1-Bromoethyl)-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88563-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(1-bromoethyl)-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-bromoethyl)-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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